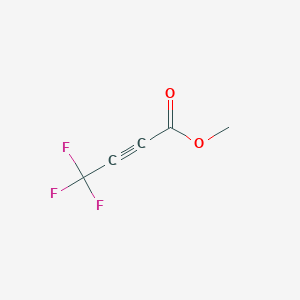

4,4,4-Trifluoro-2-butynoic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves the reaction of fluorinated ketones or esters with other reagents. For example, the synthesis of fluorinated analogs can be achieved through reactions involving pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, leading to complex fluorinated esters with potential similarities in reactivity and synthesis pathways to "4,4,4-Trifluoro-2-butynoic acid methyl ester" (Pimenova et al., 2003).

Molecular Structure Analysis

Molecular structure analyses often involve examining the interactions and conformations within a molecule. For instance, the study of trifluoromethylated analogs reveals insights into the intramolecular interactions that can influence the molecule's stability and reactivity, which could be relevant for understanding the structure of "4,4,4-Trifluoro-2-butynoic acid methyl ester" (Sukach et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving fluorinated compounds can be complex, given the unique reactivity of fluorine atoms. Studies on the reactivity of fluorinated esters, such as the reactions of trifluoropyruvic acid methyl ester, offer valuable insights into the types of chemical transformations "4,4,4-Trifluoro-2-butynoic acid methyl ester" might undergo, including cycloadditions and nucleophilic substitutions (Osipov et al., 1988).

Scientific Research Applications

Chromatographic Analysis

- Gas-Liquid Chromatography of Bile Acids : Trifluoroacetyl derivatives, similar in functional group reactivity to "4,4,4-Trifluoro-2-butynoic acid methyl ester," are utilized in gas-liquid chromatography (GLC) for the separation, identification, and quantification of bile acid methyl esters. This application illustrates the compound's utility in enhancing the analytical capabilities of GLC, particularly in resolving conformational isomers and achieving high-yield recovery from biological samples (Kuksis, 1965).

Polymer and Biopolymer Modification

- Xylan Derivatives and Applications : Chemical modification of xylan into biopolymer ethers and esters showcases the transformative potential of esterification reactions, similar to those involving "4,4,4-Trifluoro-2-butynoic acid methyl ester." These modifications yield materials with unique properties suitable for drug delivery and as additives in various industrial applications, highlighting the role of ester-functionalized compounds in developing new materials (Petzold-Welcke et al., 2014).

Renewable Energy and Environmental Applications

- Biodiesel Combustion and Kinetic Modeling : Research into biodiesel, comprising fatty acid methyl esters, underscores the importance of understanding the combustion characteristics of ester compounds. Kinetic modeling of biodiesel surrogates, such as methyl esters, aids in the development of cleaner combustion technologies. This research area may benefit from insights into the combustion behavior of "4,4,4-Trifluoro-2-butynoic acid methyl ester" and its derivatives (Lai et al., 2011).

Chemical Synthesis and Organic Chemistry

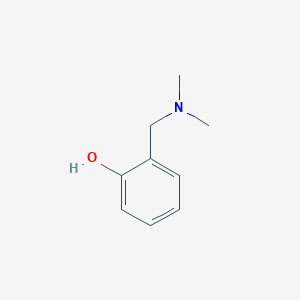

- Organic Synthesis Using Comins’ Reagent : The use of Comins' reagent in organic synthesis, particularly for stereoselective conversion and selective oxidation, illustrates the potential utility of "4,4,4-Trifluoro-2-butynoic acid methyl ester" in similar synthetic pathways. The ability to achieve regioselectivity and high selectivity in oxidation reactions underlines the importance of such compounds in advancing organic synthesis methodologies (Devi Priya et al., 2021).

Safety And Hazards

properties

IUPAC Name |

methyl 4,4,4-trifluorobut-2-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3O2/c1-10-4(9)2-3-5(6,7)8/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIDXWUOPRURFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluoro-2-butynoic acid methyl ester | |

CAS RN |

70577-95-6 |

Source

|

| Record name | methyl 4,4,4-trifluorobut-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.